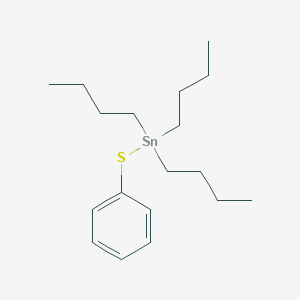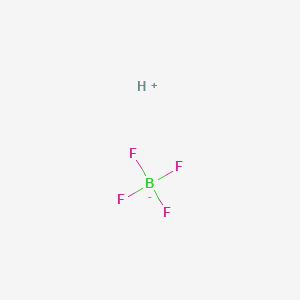
1,4-Bis(trimethylsilyl)-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silicon compounds.
Aplicaciones Científicas De Investigación
1,4-Bis(trimethylsilyl)-2-butene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:
Formation of Silanol Groups: Through oxidation reactions.
Substitution Reactions: Leading to the formation of new silicon-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-
Uniqueness
1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.
Propiedades
Número CAS |
16054-35-6 |
|---|---|
Fórmula molecular |
C10H24Si2 |
Peso molecular |
200.47 g/mol |
Nombre IUPAC |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
Clave InChI |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
SMILES isomérico |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Sinónimos |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)









